2-(Difluoromethoxy)-3-fluorophenol
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Overview
Description
2-(Difluoromethoxy)-3-fluorophenol is an organofluorine compound characterized by the presence of both difluoromethoxy and fluorophenol groups. Organofluorine compounds are known for their unique properties, including high thermal stability and resistance to metabolic degradation, making them valuable in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with difluoromethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-3-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethoxy)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Employed in the development of fluorescent probes for detecting biomolecules
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects . The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)aniline
- 2-(Difluoromethoxy)ethyl acrylate
- Trifluoromethyl ethers
Uniqueness
2-(Difluoromethoxy)-3-fluorophenol stands out due to its unique combination of difluoromethoxy and fluorophenol groups, which confer distinct physicochemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H5F3O2 |
---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2-(difluoromethoxy)-3-fluorophenol |
InChI |
InChI=1S/C7H5F3O2/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7,11H |
InChI Key |
MPDIGHDIMLKWGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OC(F)F)O |
Origin of Product |
United States |
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